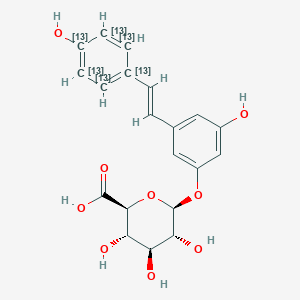

Resveratrol-3-O-beta-D-glucuronide-13C6

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-{3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy}oxane-2-carboxylic acid-13C6 . The systematic name reflects three key structural attributes:

- The β-D-glucuronic acid moiety, characterized by the (2S,3S,4S,5R,6S) stereochemistry at the glucopyranose ring.

- The E-configuration of the central ethenyl group in the resveratrol aglycone.

- The 13C6 isotopic labeling , which substitutes six natural-abundance carbon atoms in the resveratrol backbone with carbon-13 isotopes.

The numerical suffix "13C6" denotes that six carbon atoms in the resveratrol portion (likely the two aromatic rings) are enriched with the stable isotope carbon-13. This labeling does not alter the compound’s chemical reactivity but enhances its detectability in mass spectrometric assays.

Molecular Formula and Isotopic Labeling Pattern Analysis

The molecular formula of trans-Resveratrol-13C6 3-O-β-D-Glucuronide is C35H30O3-13C6 , with a molecular weight of 498.61 g/mol . This formula accounts for:

- The resveratrol aglycone (C14H12O3), where six carbon atoms are replaced with 13C.

- The β-D-glucuronic acid substituent (C6H10O7), which conjugates to the resveratrol via an O-glycosidic bond at the 3-hydroxyl position.

A comparative analysis of isotopic labeling patterns reveals the following mass shifts relative to the unlabeled analog:

| Fragment | Unlabeled Mass (Da) | 13C6-Labeled Mass (Da) | Mass Shift (Δ) |

|---|---|---|---|

| Resveratrol aglycone | 228.24 | 234.24 | +6 |

| Glucuronic acid | 176.13 | 176.13 | 0 |

| Molecular ion [M-H]⁻ | 404.37 | 410.37 | +6 |

The six 13C atoms are distributed across the resveratrol skeleton, likely occupying positions in the aromatic rings and the ethenyl bridge. This labeling strategy ensures minimal interference with the compound’s stereoelectronic properties while providing a distinct isotopic signature for analytical detection.

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The structure of trans-Resveratrol-13C6 3-O-β-D-Glucuronide has been confirmed via multinuclear NMR spectroscopy. Key spectral assignments include:

1H NMR (600 MHz, DMSO-d6)

- δ 7.45 (d, J = 16.4 Hz, 1H): Trans-ethenyl proton (H-α) of resveratrol.

- δ 6.82 (d, J = 16.4 Hz, 1H): Trans-ethenyl proton (H-β) of resveratrol.

- δ 6.65–6.70 (m, 4H): Aromatic protons from the 4-hydroxyphenyl group.

- δ 5.32 (d, J = 7.2 Hz, 1H): Anomeric proton (H-1') of β-D-glucuronic acid.

- δ 3.10–3.80 (m, 5H): Glucuronic acid ring protons (H-2' to H-5').

13C NMR (150 MHz, DMSO-d6)

- δ 170.8: Carboxylic acid carbon (C-6') of glucuronic acid.

- δ 160.2–114.5: Aromatic carbons of resveratrol, with six signals shifted due to 13C enrichment.

- δ 101.5: Anomeric carbon (C-1') of glucuronic acid.

- δ 76.5–72.1: Oxygenated carbons (C-2' to C-5') of the glucuronic acid ring.

The β-configuration of the glucuronide linkage is confirmed by the anomeric proton coupling constant (J = 7.2 Hz), characteristic of axial-equatorial coupling in β-D-glucopyranosides.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS analysis (Orbitrap MS, negative ion mode) reveals the following key fragments:

| m/z | Fragment Ion | Composition |

|---|---|---|

| 410.3702 | [M-H]⁻ (13C6-labeled) | C35H29O3-13C6 |

| 234.2401 | Resveratrol aglycone + 13C6 | C14H11O3-13C6 |

| 176.1265 | Glucuronic acid fragment | C6H9O6 |

The isotopic enrichment causes a +6 Da shift in the resveratrol-derived fragments compared to the unlabeled analog. The glucuronic acid moiety dissociates via retro-Diels-Alder cleavage, yielding a characteristic fragment at m/z 176.1265.

Structural Stability and Isomerization Considerations

The E-configuration of the ethenyl group is critical for biological activity. Studies using analogous compounds demonstrate that UV exposure induces E→Z isomerization, altering the molecule’s planarity and hydrogen-bonding capacity. However, the glucuronide’s bulky substituent at the 3-position sterically hinders isomerization, ensuring metabolic stability in physiological conditions.

Structure

3D Structure

Properties

Molecular Formula |

C20H20O9 |

|---|---|

Molecular Weight |

410.32 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,10+1,12+1 |

InChI Key |

QWSAYEBSTMCFKY-ONBJXNBSSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C=C/[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Selection of Labeled Precursors

The benzene rings of resveratrol derive from two precursors:

- A-ring : Synthesized from 3,5-dihydroxybenzoic acid.

- B-ring : Derived from 4-methoxybenzaldehyde (anisaldehyde).

To incorporate six 13C atoms, anisaldehyde is uniformly labeled at all six positions of its aromatic ring. This ensures the B-ring of resveratrol is fully 13C-enriched, while the A-ring remains unlabeled.

Wittig Reaction for Stilbene Formation

The labeled anisaldehyde undergoes a Wittig reaction with a phosphonium ylide generated from 3,5-diacetoxybenzyltriphenylphosphonium bromide. Key conditions include:

- Base : Solid potassium hydroxide in tetrahydrofuran (THF).

- Temperature : Room temperature (20–25°C).

- Yield : ~70–80% for non-labeled analogs.

The product, 3,4',5-tri-O-methylresveratrol, retains the 13C label in the B-ring.

Demethylation to Resveratrol

Demethylation is achieved using methylmagnesium iodide at elevated temperatures (80–100°C), avoiding costly reagents like boron tribromide. This step removes methyl groups from the 3, 5, and 4' positions, yielding 13C6-resveratrol.

Glycosylation to Form the 3-O-beta-D-Glucuronide

Selective Protection of Resveratrol

To direct glucuronidation to the 3-hydroxyl group, resveratrol is acetylated to form triacetylresveratrol. Selective deacetylation with ammonium acetate in methanol removes the 5- and 4'-acetates, leaving the 3-position protected.

Trichloroimidate Glycosylation

The glucuronide donor, glucuronic acid trichloroimidate, is prepared from D-glucuronolactone:

- Monodeacetylation : Glucuronolactone is treated with ammonium acetate to yield 1,2,3,4-tetra-O-acetyl-D-glucuronic acid.

- Imidate Formation : Reaction with trichloroacetonitrile and potassium carbonate produces the trichloroimidate derivative.

Glycosylation of 3-O-acetylresveratrol with the imidate donor proceeds under Lewis acid catalysis (e.g., trimethylsilyl triflate) in dichloromethane at 0°C. The reaction exhibits β-selectivity due to the neighboring group participation of the 2-O-acetyl group.

Deprotection and Isolation

The acetyl protecting groups are removed via hydrolysis with NaOH in methanol-water (4:1 v/v). Final purification employs flash chromatography (ethyl acetate/dichloromethane) and crystallization from chloroform at −20°C.

Purification and Characterization

Chromatographic Purification

Analytical Validation

- NMR Spectroscopy : Confirms β-anomeric configuration (J1,2 = 7.8 Hz) and 13C enrichment.

- Mass Spectrometry : High-resolution MS shows a molecular ion at m/z 410.323 (13C6 C14H20O9).

- HPLC : Purity >98% using C18 columns and acetonitrile-water gradients.

Applications and Implications

Metabolic Studies

The 13C6 label enables discrimination between endogenous and exogenous resveratrol in urine and plasma, facilitating accurate pharmacokinetic modeling.

Challenges and Optimizations

Comparative Data

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Wittig Reaction | KOH/THF, 25°C | 75 | 90 |

| Demethylation | MeMgI, 80°C | 85 | 95 |

| Glycosylation | TMSOTf, CH2Cl2, 0°C | 65 | 88 |

| Deprotection | NaOH/MeOH/H2O | 90 | 98 |

Chemical Reactions Analysis

Types of Reactions: Resveratrol-3-O-beta-D-glucuronide-13C6 undergoes various metabolic transformations, including:

- Hydrolysis

- Oxidation

- Reduction

- Glucuronidation

Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate for hydrolysis and trichloroacetimidate for glucuronidation .

Major Products Formed: The major products formed from these reactions are typically other glucuronide derivatives and metabolites that exhibit biological activity similar to that of resveratrol .

Scientific Research Applications

trans-Resveratrol-13C6 3-O-beta-D-Glucuronide is a metabolite of resveratrol, finding use in metabolomics and biochemical research . Resveratrol, a naturally occurring stilbene triol found in various dietary substances like fruits, nuts, and wines, has garnered attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Synthesis and Study

- Synthesis: Research has focused on synthesizing resveratrol monoglucuronides to explore their biological activities . Effective methods for synthesizing resveratrol monogluconides have been achieved using selective chemical and enzymatic deprotections to access necessary diesters .

- Isomers: Two isomeric monoglucuronides of resveratrol are believed to possess potentially valuable biological activities, similar to resveratrol itself, including possible antiproliferative properties .

- Stability: Studies have also investigated the aqueous stability of resveratrol glucuronides .

Resveratrol and its Properties

- ** bioavailability:** Resveratrol has high absorption but low bioavailability . After oral ingestion, approximately 75% of resveratrol is absorbed, primarily through transepithelial diffusion; however, its bioavailability is less than 1% due to extensive biosynthesis of trans-RESV-3-O-glucuronide and trans-RESV-3-sulfate in the intestine and liver through glucuronic acid conjugation and sulfation, respectively .

- Health benefits: Resveratrol is a promising compound for therapeutic interventions for cardiovascular diseases and neurodegenerative disorders . Its therapeutic ability can modulate several cellular pathways and affect various biological processes, making it a desirable bioactive compound against different chronic disorders .

- Antitumor Properties: Resveratrol has demonstrated antitumor properties against various cancers :

- Leukemia and Lymphoma

- Glioma, Glioblastoma, and Neuroblastoma

- Meningioma

- Estrogen-Dependent Pituitary Tumor

- Breast Cancer

- Hepatocellular Carcinoma

- Pancreatic Carcinoma

- Esophageal Carcinoma

- Gastric Cancer

- Colorectal Carcinoma

- Epidermoid Carcinoma and Melanoma

- Oral Squamous Cell Carcinoma

- Nasopharyngeal Cancer

- Prostate Cancer

- Neuroprotective Activity: Resveratrol also exhibits neuroprotective activity against neurodegenerative disorders, chemical-induced neurotoxicity, scopolamine-induced cognitive impairment, and brain injury .

- Metabolic Disturbances: Resveratrol may also benefit metabolic disturbances, including metabolic syndrome, antidiabetic properties, hyperlipidemia, hepatic steatosis, synaptic impairment, anti-obesity and anti-atherosclerotic effects, polycystic ovary syndrome and anti-aging properties .

Clinical Trials Involving Resveratrol

Clinical trials have explored the impact of resveratrol on various health conditions :

| Condition | Resveratrol Dosage | Study Type | Duration | Participants | Results |

|---|---|---|---|---|---|

| General Health | 400 mg/dose | Clinical trial | 400 mg/day for 1 month | 44 healthy subjects | Reduced fasting insulin concentration and Intercellular Adhesion Molecule expressions |

| Cancer | Trans‐RESV (10 or 100 mg/day) | Clinical trial | 50 mg two times a day for 12 weeks | 39 women in postcancer | Decrease in methylation of the tumor suppressor genes |

| Colon Cancer | RESV + grape powder (20 and 80 mg/ dose) | Clinical trial | 20 and 80 mg/day for 14 days | 8 patients with colon cancer | Showed significant effects on colon cancer patients, reduced CD133 and LGR5 in normal colonic mucosa |

Mechanism of Action

The exact mechanism of action of Resveratrol-3-O-beta-D-glucuronide-13C6 is not fully elucidated. it is believed to engage the sirtuin pathway and inhibit enzymes involved in the production of inflammatory mediators . This compound also interacts with human erythrocytes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The structural and functional differences between trans-Resveratrol-13C6 3-O-beta-D-Glucuronide and related compounds are summarized below:

Metabolic Pathways and Stability

- Synthesis: trans-Resveratrol-13C6 3-O-beta-D-Glucuronide is synthesized via selective enzymatic or chemical glucuronidation of ¹³C₆-labeled resveratrol. A practical method involves regioselective deacetylation of resveratrol triacetate followed by glucuronidation . Non-labeled analogs are synthesized similarly, but without isotopic enrichment .

- Aqueous Stability : The 3-O-glucuronide isomer exhibits greater stability in aqueous solutions compared to the 4'-O-glucuronide, which undergoes faster hydrolysis under physiological conditions .

Pharmacokinetic Profiles

Key pharmacokinetic differences between resveratrol conjugates and analogous flavonoid metabolites:

- Species Variability: In non-human primates (e.g., grey mouse lemurs), resveratrol-3-O-glucuronide is a minor metabolite compared to sulfates, whereas humans show higher glucuronidation rates .

Analytical Considerations

- LC-MS/MS Detection: trans-Resveratrol-13C6 3-O-beta-D-Glucuronide: [M-H]⁻ ion at m/z 409.10 (vs. m/z 403.10 for non-labeled analog) . Quercetin-3-O-glucuronide: [M-H]⁻ ion at m/z 477.07 .

- Isotopic Labeling: The ¹³C₆ label eliminates interference from endogenous compounds, improving sensitivity and reproducibility in pharmacokinetic studies .

Biological Activity

trans-Resveratrol-13C6 3-O-beta-D-Glucuronide is a glucuronide conjugate of resveratrol, a naturally occurring polyphenolic compound found in various plants, particularly in red wine, grapes, and berries. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer activities. The biological activity of trans-resveratrol and its metabolites, including glucuronides, is crucial for understanding their therapeutic potential.

- Molecular Formula : C20H20O9

- Molecular Weight : 410.323 g/mol

- SMILES Notation : O[C@@H]1C@@HC@HOC@@HC(=O)O

Biological Activity Overview

The biological activities of trans-resveratrol and its glucuronides are primarily linked to their ability to modulate various biochemical pathways. Here are some key findings:

- Antioxidant Properties : Resveratrol exhibits strong antioxidant activity by scavenging free radicals and enhancing the body's antioxidant defenses. Its glucuronides may also retain these properties, contributing to overall antioxidant capacity in vivo .

- Anticancer Effects : Studies suggest that resveratrol and its metabolites can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The glucuronidated forms may have similar or enhanced effects compared to the parent compound .

- Anti-inflammatory Activity : Resveratrol has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Glucuronidation may affect the bioavailability of resveratrol but does not negate its anti-inflammatory properties .

- Metabolism and Bioavailability : The metabolism of resveratrol involves extensive conjugation to glucuronides and sulfates, which can influence its bioavailability and biological activity. For instance, the formation of trans-resveratrol-3-O-glucuronide is a significant metabolic pathway that affects how resveratrol exerts its effects in the body .

Case Studies

Several studies have explored the biological activity of trans-resveratrol and its glucuronides:

- In Vivo Studies : A study involving rats fed with varying doses of resveratrol demonstrated that higher doses resulted in increased levels of glucuronide metabolites in urine and plasma, suggesting enhanced bioavailability . The study found that total antioxidant activity increased significantly with lower doses of resveratrol.

- Cancer Research : In vitro studies on human cancer cell lines indicated that resveratrol could inhibit cell growth at concentrations ranging from 0.1 to 1000 μM. The metabolites, including glucuronides, were also shown to possess similar anticancer properties .

Data Table: Biological Activities of trans-Resveratrol-13C6 3-O-beta-D-Glucuronide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.